Cas no 89245-35-2 (2-(4-Bromo-1H-indol-3-yl)acetonitrile)

2-(4-Bromo-1H-indol-3-yl)acetonitrile is a brominated indole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive acetonitrile group at the 3-position and a bromine substituent at the 4-position of the indole ring, enabling versatile functionalization for the development of bioactive compounds. This compound is particularly valuable in medicinal chemistry for constructing indole-based scaffolds, which are prevalent in drug discovery. Its high purity and stability under standard conditions make it a reliable reagent for cross-coupling reactions, nucleophilic substitutions, and other transformations. Suitable for controlled environments, it requires handling with appropriate safety precautions due to its potential reactivity.
2-(4-Bromo-1H-indol-3-yl)acetonitrile structure
89245-35-2 structure
Product Name:2-(4-Bromo-1H-indol-3-yl)acetonitrile
CAS No:89245-35-2
MF:C10H7BrN2
MW:235.079981088638
MDL:MFCD09880076
CID:711481
PubChem ID:11020839
Update Time:2025-11-06

2-(4-Bromo-1H-indol-3-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-acetonitrile,4-bromo-
    • 2-(4-Bromo-3-indolyl)acetonitrile
    • 2-(4-bromo-1H-indol-3-yl)acetonitrile
    • 4-bromo-1H-Indole-3-acetonitrile
    • (4-Bromo-1H-indol-3-yl)-acetonitrile
    • (4-bromoindol-3-yl)acetonitrile
    • 1H-Indole-3-acetonitrile,4-bromo
    • 4-bromo-3-indoleacetonitrile
    • 4-bromoindole-3-acetonitrile
    • 1H-Indole-3-acetonitrile, 4-bromo-
    • (4-Bromo-1H-indol-3-yl)acetonitrile
    • 5224AJ
    • FCH1394884
    • TRA0067107
    • AK208983
    • 4-Bromo-1H-indole-3-acetonitrile (ACI)
    • Z1269165311
    • MFCD09880076
    • AC1409
    • DTXSID10452213
    • SY031154
    • SCHEMBL3563873
    • AKOS017553040
    • EN300-118528
    • DB-019432
    • 89245-35-2
    • DS-10183
    • 2-(4-Bromo-1H-indol-3-yl)acetonitrile
    • MDL: MFCD09880076
    • Inchi: 1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2
    • InChI Key: CGFUOBNYUICDPH-UHFFFAOYSA-N
    • SMILES: N#CCC1C2C(=CC=CC=2Br)NC=1

Computed Properties

  • Exact Mass: 233.97900
  • Monoisotopic Mass: 233.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 39.6

Experimental Properties

  • Density: 1.629
  • Boiling Point: 427.5℃/760mmHg
  • Flash Point: 212.3°C
  • Refractive Index: 1.698
  • PSA: 39.58000
  • LogP: 2.99648

2-(4-Bromo-1H-indol-3-yl)acetonitrile Security Information

2-(4-Bromo-1H-indol-3-yl)acetonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Bromo-1H-indol-3-yl)acetonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Formamide ,  Sodium borohydride Solvents: Methanol ;  15 min, rt
1.2 16 h, 55 °C
1.3 Reagents: Sodium chloride Catalysts: Sodium hydroxide Solvents: Water
Reference
Discovery of the cancer cell selective dual acting anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131)
See, Cheng Shang; Kitagawa, Mayumi; Liao, Pei-Ju; Lee, Kyung Hee; Wong, Jasmine; et al, European Journal of Medicinal Chemistry, 2018, 156, 344-367

Production Method 2

Reaction Conditions
1.1 Reagents: Acetic acid ,  Dimethylamine Solvents: Water ;  20 h, rt
Reference
Seco-C/D Ring Analogues of Ergot Alkaloids. Synthesis via Intramolecular Heck and Ring-Closing Metathesis Reactions
Kalinin, Alexey V.; Chauder, Brian A.; Rakhit, Suman; Snieckus, Victor, Organic Letters, 2003, 5(19), 3519-3521

Production Method 3

Reaction Conditions
1.1 Reagents: Dimethylamine
1.2 Solvents: Dimethylformamide ,  Water
Reference
Applications of Vinylogous Mannich Reactions. Total Syntheses of the Ergot Alkaloids Rugulovasines A and B and Setoclavine
Liras, Spiros; Lynch, Christopher L.; Fryer, Andrew M.; Vu, Binh T.; Martin, Stephen F., Journal of the American Chemical Society, 2001, 123(25), 5918-5924

Production Method 4

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Water
Reference
The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position
Somei, Masanori; Kizu, Kiyomi; Kunimoto, Masako; Yamada, Fumio, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708

Production Method 5

Reaction Conditions
1.1 Solvents: Acetic acid ,  Acetonitrile ;  3 h, rt; 1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.3 Reagents: Methyl iodide Solvents: Ethanol ;  18 h, rt
1.4 Solvents: Dimethylformamide ,  Water ;  4 h, 70 °C
Reference
Asymmetric Dearomatizing Fluoroamidation of Indole Derivatives with Dianionic Phase-Transfer Catalyst
Egami, Hiromichi ; Hotta, Ryo; Otsubo, Minami; Rouno, Taiki; Niwa, Tomoki; et al, Organic Letters, 2020, 22(14), 5656-5660

Production Method 6

Reaction Conditions
Reference
Influences of halogen atoms on indole-3-acetonitrile (IAN): Crystal structure and Hirshfeld surfaces analysis
Luo, Yang-Hui; Yang, Li-Jing; Han, Guangjun; Liu, Qing-Ling; Wang, Wei; et al, Journal of Molecular Structure, 2014, 1076, 679-686

2-(4-Bromo-1H-indol-3-yl)acetonitrile Raw materials

2-(4-Bromo-1H-indol-3-yl)acetonitrile Preparation Products

2-(4-Bromo-1H-indol-3-yl)acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:89245-35-2)2-(4-Bromo-1H-indol-3-yl)acetonitrile
Order Number:A861266
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:29
Price ($):157.0
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Additional information on 2-(4-Bromo-1H-indol-3-yl)acetonitrile

Introduction to 2-(4-Bromo-1H-indol-3-yl)acetonitrile (CAS No. 89245-35-2)

2-(4-Bromo-1H-indol-3-yl)acetonitrile, with the chemical identifier CAS No. 89245-35-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the indole derivatives family, which is well-known for its broad spectrum of biological activities and its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both bromine and nitrile functional groups in its structure imparts unique reactivity, making it a valuable building block for further chemical modifications and drug discovery applications.

The indole core of 2-(4-Bromo-1H-indol-3-yl)acetonitrile is a privileged scaffold in medicinal chemistry, frequently explored for its potential in developing novel therapeutic agents. Indole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The bromine substituent at the 4-position of the indole ring enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are crucial for constructing more complex structures. Additionally, the nitrile group serves as a versatile handle for further functionalization, allowing chemists to introduce various pharmacophores or linkages that can modulate biological activity.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in numerous disease pathways. 2-(4-Bromo-1H-indol-3-yl)acetonitrile has emerged as a promising candidate in this area due to its ability to interact with specific PPIs through its indole moiety. Studies have demonstrated that indole derivatives can disrupt aberrant protein interactions involved in cancer progression, neurodegenerative diseases, and inflammatory disorders. The bromine atom on the indole ring provides a site for covalent or non-covalent binding interactions with target proteins, enhancing the compound's binding affinity and selectivity.

One of the most compelling aspects of 2-(4-Bromo-1H-indol-3-yl)acetonitrile is its utility as a key intermediate in the synthesis of more complex molecules with tailored biological activities. Researchers have leveraged this compound to develop novel scaffolds that exhibit potent activity against various disease targets. For instance, recent studies have shown that derivatives of this compound can inhibit kinases involved in tumor growth and metastasis. The nitrile group can be hydrolyzed to form an amide or carboxylic acid, allowing for further derivatization into peptidomimetics or other pharmacologically relevant structures.

The pharmaceutical industry has also recognized the potential of 2-(4-Bromo-1H-indol-3-yl)acetonitrile as a starting material for drug development. Its structural features make it an ideal candidate for structure-based drug design (SBDD), where computational methods are used to model how small molecules interact with biological targets at the atomic level. By understanding these interactions, chemists can optimize the properties of 2-(4-Bromo-1H-indol-3-yl)acetonitrile derivatives to improve their efficacy and reduce side effects. This approach has led to several promising candidates entering preclinical trials for conditions such as cancer, autoimmune diseases, and infectious disorders.

Advances in synthetic methodologies have further enhanced the accessibility and versatility of 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex indole derivatives with high regioselectivity and yield. These methods have opened up new avenues for exploring the pharmacological potential of indole-based compounds, including those derived from CAS No. 89245-35-2. The ability to rapidly modify and functionalize this scaffold allows researchers to quickly screen large libraries of compounds for biological activity, accelerating the drug discovery process.

The therapeutic applications of 2-(4-Bromo-1H-indol-3-yl)acetonitrile are not limited to oncology; it has also shown promise in other therapeutic areas. For example, researchers have investigated its potential as an antimicrobial agent against resistant bacterial strains. The unique structural features of indole derivatives can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, offering a new strategy against multidrug-resistant pathogens. Additionally, studies suggest that compounds derived from this scaffold may have neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

In conclusion,CAS No. 89245-35-2, corresponding to 2-(4-Bromo-1H-indol-3-yiacetonitrile, represents a versatile and pharmacologically relevant compound with significant potential in drug discovery and development. Its structural features enable diverse chemical modifications and biological interactions, making it a valuable tool for researchers exploring new therapeutic strategies across multiple disease areas. As synthetic chemistry continues to evolve and our understanding of biological targets deepens,this compound is poised to play an increasingly important role in shaping the future of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:89245-35-2)2-(4-Bromo-1H-indol-3-yl)acetonitrile
A861266
Purity:99%
Quantity:5g
Price ($):157.0
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